3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1706458-58-3 . It has a molecular weight of 270.04 and its IUPAC name is 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetonitrile . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4Cl2F3NO/c10-6-3-5(1-2-15)4-7(8(6)11)16-9(12,13)14/h3-4H,1H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 270.04 .Scientific Research Applications
Nuclear Fluorination
- Application : It's used in the nuclear fluorination of 3,5-diarylisoxazoles, utilizing the N-F reagent Selectfluor®. This process is significant in producing fluorinated compounds, which are vital in several fields including pharmaceuticals and agrochemicals (Stephens & Blake, 2004).
Crystal Structure and Reaction Mechanism Investigation
- Application : Its derivatives, like 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, have been studied for their crystal structures and reaction mechanisms with unsaturated carbonyl compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Liu, Chen, Sun, & Wu, 2013).
Study of Uncommon Reactivity
- Application : Researchers have reported unusual reactivity patterns of similar compounds, providing insights into their chemical behavior, which can be pivotal in synthetic chemistry and materials science (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
Catalytic Halogenation Reactions
- Application : It's used in catalytic fluorination/chlorination competition experiments to assess the relative fluorinating activity of various electrophilic NF reagents. This application is critical in the field of organic synthesis, particularly in the development of new fluorinating agents (Toullec, Devillers, Frantz, & Togni, 2004).
Organic Synthesis
- Application : It plays a role in the synthesis of complex organic molecules, such as the reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles bearing a cyano substituent, which is significant in the field of heterocyclic chemistry (Rykowski, Wolińska, & Plas, 2000).
Catalyzed Friedel-Crafts Alkylations
- Application : Trifluoromethanesulfonic acid in acetonitrile, a compound related to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile, is used to efficiently catalyze Friedel-Crafts alkylations, a key reaction in organic synthesis (Wilsdorf, Leichnitz, & Reissig, 2013).
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-6-3-5(1-2-15)4-7(8(6)11)16-9(12,13)14/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJFRVNOZKEJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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